molecular formula C20H21N3OS B2720102 N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(p-tolylamino)acetamide CAS No. 854005-55-3

N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(p-tolylamino)acetamide

Cat. No.: B2720102
CAS No.: 854005-55-3
M. Wt: 351.47
InChI Key: AFSARSDMQYTAMW-UHFFFAOYSA-N
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Description

N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(p-tolylamino)acetamide is a useful research compound. Its molecular formula is C20H21N3OS and its molecular weight is 351.47. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity Evaluation

A significant area of application for compounds related to "N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(p-tolylamino)acetamide" involves their synthesis and evaluation for anticancer activities. One study synthesized novel 4-thiazolidinones containing a benzothiazole moiety and evaluated their anticancer activity. Some of these compounds displayed notable anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010). This indicates the potential of such compounds as therapeutic agents in cancer treatment.

Biological Activity Exploration

Another study focused on the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides and evaluated their antioxidant, haemolytic, antibacterial, and urease inhibition activities. These compounds demonstrated moderate to good activities in various biological assays, notably showing significant activity for urease inhibition. The study suggests the importance of hydrogen bonding with the enzyme for inhibition, highlighting the compounds' potential for developing new therapeutic agents (Gull et al., 2016).

Synthesis and Chemical Evaluation

Further research into the synthesis of related compounds has provided insights into their chemical structures and potential applications. For example, novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were prepared and identified through various analytical methods. The study indicates the compounds' relevance in medicinal chemistry and potential applications in drug development (Yu et al., 2014).

Properties

IUPAC Name

2-(4-methylanilino)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-14-3-7-16(8-4-14)11-18-12-22-20(25-18)23-19(24)13-21-17-9-5-15(2)6-10-17/h3-10,12,21H,11,13H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSARSDMQYTAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CNC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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